molecular formula C21H23N3O4 B12181452 1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12181452
M. Wt: 381.4 g/mol
InChI Key: ZEYVDJIVMJSHNT-UHFFFAOYSA-N
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Description

1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a piperazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Furan Moiety: The furan ring is often introduced through acylation reactions using furan-2-carbonyl chloride.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-{[4-(benzoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure but with a benzoyl group instead of a furan moiety.

    1-Benzyl-4-{[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-Benzyl-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to the presence of the furan moiety, which can impart different electronic and steric properties compared to similar compounds

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

1-benzyl-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C21H23N3O4/c25-19-13-17(15-24(19)14-16-5-2-1-3-6-16)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-28-18/h1-7,12,17H,8-11,13-15H2

InChI Key

ZEYVDJIVMJSHNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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